molecular formula C13H9NO3 B10842254 3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol

3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol

Cat. No. B10842254
M. Wt: 227.21 g/mol
InChI Key: PKKSNVBSDIEUEZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs and their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to address issues related to cost, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve scalable synthetic routes that can be optimized for high yield and purity. These methods may include the use of continuous flow reactors and other advanced technologies to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents such as NaBH4, and various catalysts for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

3-(2-Hydroxy-phenyl)-benzo[d]isoxazol-6-ol has a wide range of scientific research applications, including:

properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-1,2-benzoxazol-6-ol

InChI

InChI=1S/C13H9NO3/c15-8-5-6-10-12(7-8)17-14-13(10)9-3-1-2-4-11(9)16/h1-7,15-16H

InChI Key

PKKSNVBSDIEUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C=CC(=C3)O)O

Origin of Product

United States

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